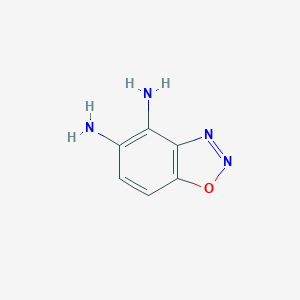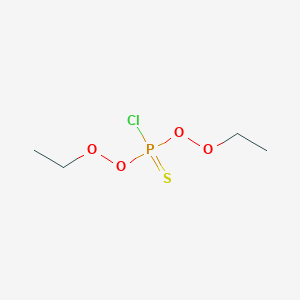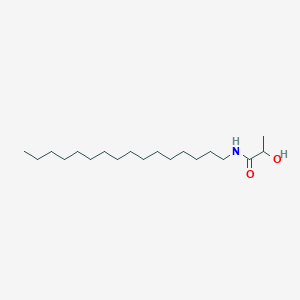
Acetic acid--cyclopent-1-en-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–cyclopent-1-en-1-ol (1/1) is a chemical compound that combines acetic acid and cyclopent-1-en-1-ol in a 1:1 ratio. This compound is known for its unique structure, which includes a cyclopentene ring attached to an acetic acid moiety. The molecular formula for this compound is C7H10O2, and it has a molecular weight of 126.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclopent-1-en-1-ol (1/1) can be achieved through various synthetic routes. One common method involves the reaction of cyclopent-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of acetic acid–cyclopent-1-en-1-ol (1/1) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Acetic acid–cyclopent-1-en-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-1-en-1-one and acetic acid.
Reduction: Reduction reactions can convert the compound into cyclopentanol and acetic acid.
Substitution: The hydroxyl group in cyclopent-1-en-1-ol can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclopent-1-en-1-one and acetic acid.
Reduction: Cyclopentanol and acetic acid.
Substitution: Halogenated cyclopentene derivatives.
科学的研究の応用
Acetic acid–cyclopent-1-en-1-ol (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of acetic acid–cyclopent-1-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Cyclopentene-1-acetic acid: Similar structure but lacks the hydroxyl group.
Cyclopent-2-enylacetic acid: Another isomer with a different position of the double bond.
Cyclopentene-3-acetic acid: Similar compound with the double bond in a different position
Uniqueness
Acetic acid–cyclopent-1-en-1-ol (1/1) is unique due to its combination of a cyclopentene ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
CAS番号 |
933-06-2 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
acetic acid;cyclopenten-1-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h3,6H,1-2,4H2;1H3,(H,3,4) |
InChIキー |
RPHBXQYLLURXLY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CC=C(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)








